REACTION_SMILES
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[CH2:1]([CH3:2])[n:3]1[cH:4][c:5]([C:17](=[O:18])[OH:19])[c:6](=[O:16])[c:7]2[cH:8][c:9]([F:15])[c:10]([F:14])[c:11]([F:13])[c:12]12.[CH2:20]1[CH2:21][CH2:22][NH:23][CH2:24]1.[cH:25]1[cH:26][cH:27][n:28][cH:29][cH:30]1>>[CH2:1]([CH3:2])[n:3]1[cH:4][c:5]([C:17](=[O:18])[OH:19])[c:6](=[O:16])[c:7]2[cH:8][c:9]([F:15])[c:10]([N:23]3[CH2:22][CH2:21][CH2:20][CH2:24]3)[c:11]([F:13])[c:12]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCn1cc(C(=O)O)c(=O)c2cc(F)c(F)c(F)c21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCn1cc(C(=O)O)c(=O)c2cc(F)c(N3CCCC3)c(F)c21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |